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Compound of Interest

Compound Name: FGFR1 inhibitor-6

Cat. No.: B15578342

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of AZD4547, a
potent and selective inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). This document
details the quantitative binding data, the experimental methodologies used for its
determination, and the broader context of the FGFRL1 signaling pathway.

Executive Summary

AZD4547 is a small molecule inhibitor that demonstrates high-affinity binding to FGFR1, along
with FGFR2 and FGFRS. Its efficacy is attributed to its ability to compete with ATP for the
kinase domain of the receptor, thereby inhibiting downstream signaling pathways implicated in
cell proliferation, survival, and angiogenesis. This guide consolidates key binding affinity data
and outlines the experimental protocols crucial for its validation, providing a valuable resource
for researchers in oncology and drug discovery.

Quantitative Binding Affinity of AZD4547 to FGFRs

The binding affinity and inhibitory activity of AZD4547 have been characterized using various in
vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify
the inhibitor's potency.
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Target Assay Type IC50 (nM) Reference(s)
FGFR1 Enzymatic Assay 0.2 [1112]1[3]
FGFR2 Enzymatic Assay 2.5 [1][2]

FGFR3 Enzymatic Assay 1.8 [1112]

FGFR4 Enzymatic Assay 165 [1]

KDR (VEGFR2) Enzymatic Assay 24 [1]

FGFR1 (WT) Cellular Assay 6+4 [4]

FGFR1 (V561M) Cellular Assay 1400 + 700 [4]

Table 1: Summary of in vitro IC50 values for AZD4547 against FGFR family members and other
kinases. Note the significantly higher potency for FGFR1, 2, and 3 compared to FGFR4 and
other kinases, highlighting its selectivity. The cellular assay data also illustrates the impact of
the V561M gatekeeper mutation on inhibitor efficacy.

Experimental Protocols

The determination of AZD4547's binding affinity relies on robust and reproducible experimental
methodologies. Below are detailed descriptions of the key assays employed.

Enzymatic Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of the
isolated FGFR1 kinase domain.

Objective: To determine the IC50 value of AZD4547 against purified FGFR1 kinase.

Principle: The assay measures the phosphorylation of a substrate by the FGFR1 kinase in the
presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically
guantified using methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-
FRET) or by measuring the depletion of ATP.

Materials:
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Recombinant human FGFR1 kinase domain

ATP (at or near the Km concentration for FGFR1)
Specific peptide substrate for FGFR1

AZDA4547 (serially diluted)

Assay buffer (e.g., Tris-HCI, MgCI2, DTT, BSA)

Detection reagents (e.g., Europium-labeled anti-phospho-antibody and Alexa Fluor® 647-
labeled tracer for TR-FRET)

384-well microplates

Procedure:

Prepare serial dilutions of AZD4547 in DMSO and then in assay buffer.
Add the FGFR1 enzyme and the peptide substrate to the wells of a microplate.

Add the different concentrations of AZD4547 to the wells. A control with DMSO alone is
included.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
Stop the reaction and add the detection reagents.

Incubate for another period to allow for the detection signal to develop.

Read the plate using a suitable plate reader (e.g., a TR-FRET compatible reader).

The data is then normalized and plotted as the percentage of inhibition versus the log of the
inhibitor concentration to calculate the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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